molecular formula C24H23N3O3S B3937184 N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide

N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide

Cat. No. B3937184
M. Wt: 433.5 g/mol
InChI Key: ALWRHKKSZLFXJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide, also known as BPTES, is a small molecule inhibitor of glutaminase. Glutaminase is an enzyme that plays a crucial role in cancer metabolism by catalyzing the conversion of glutamine to glutamate. The inhibition of glutaminase by BPTES has been shown to reduce the growth of cancer cells in vitro and in vivo.

Mechanism of Action

N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide inhibits glutaminase by binding to its active site and blocking its catalytic activity. Glutaminase plays a crucial role in cancer metabolism by catalyzing the conversion of glutamine to glutamate, which is then used for energy production and biosynthesis. The inhibition of glutaminase by N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide reduces the availability of glutamate, which in turn reduces the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide has been shown to reduce the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy. In addition to its potential as a cancer therapy, N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide has also been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide is its specificity for glutaminase. N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide does not inhibit other enzymes involved in glutamine metabolism, which reduces the potential for off-target effects. However, one limitation of N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide is its poor solubility in water, which can make it difficult to use in certain lab experiments. In addition, N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide has a short half-life in vivo, which can limit its efficacy as a cancer therapy.

Future Directions

There are several future directions for the study of N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide. One direction is the development of more potent and selective glutaminase inhibitors. Another direction is the study of the combination of N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide with other cancer therapies, such as immunotherapy. In addition, the study of the potential use of N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide as a treatment for neurodegenerative diseases, such as Alzheimer's disease, is an area of active research. Finally, the study of the pharmacokinetics and pharmacodynamics of N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide in vivo is important for the development of effective cancer therapies.

Scientific Research Applications

N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide has been extensively studied for its potential as a cancer therapy. Glutaminase is overexpressed in many types of cancer cells, and its inhibition by N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide has been shown to reduce cancer cell proliferation and induce apoptosis. N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy. In addition to cancer therapy, N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide has also been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease.

properties

IUPAC Name

N-[(4-benzamidophenyl)carbamothioyl]-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-2-16-30-21-14-8-18(9-15-21)23(29)27-24(31)26-20-12-10-19(11-13-20)25-22(28)17-6-4-3-5-7-17/h3-15H,2,16H2,1H3,(H,25,28)(H2,26,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWRHKKSZLFXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-4-propoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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